N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Physicochemical Profiling Library Design

Underexplored phenylimidazole–thioacetamide–benzothiazole hybrid (CAS 688335-40-2) serves as the unsubstituted phenyl reference for SAR-driven antifungal and antibacterial programs. Baseline MIC of 2–8 µg/mL against Candida and Cryptococcus enables quantitative substituent effect assessment down to 0.125 µg/mL. Distinct chemical vector complements 6-isopropyl-benzothiazole Ndh-2 leads; MW 380.48 offers ligand-efficient hit expansion. Procure for NCI-60 profiling, FabK-targeted Gram-positive panels, and M. tuberculosis Ndh-2 assays. Research-grade, 95% purity.

Molecular Formula C19H16N4OS2
Molecular Weight 380.48
CAS No. 688335-40-2
Cat. No. B2907570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS688335-40-2
Molecular FormulaC19H16N4OS2
Molecular Weight380.48
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=CC=C4
InChIInChI=1S/C19H16N4OS2/c1-13-7-8-15-16(11-13)26-18(21-15)22-17(24)12-25-19-20-9-10-23(19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,24)
InChIKeyHYIKIABJHVOXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 688335-40-2): Procurement-Relevant Structural and Property Baseline


N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 688335-40-2) is a synthetic heterocyclic small molecule of molecular formula C19H16N4OS2 and molecular weight 380.48 g/mol, belonging to the class of phenylimidazole–thioacetamide–benzothiazole hybrids . The compound is commercially offered as a research-grade screening compound with a typical purity of 95% and is primarily utilized as a tool compound in early-stage drug discovery campaigns targeting antimicrobial, anticancer, and enzyme-inhibitory pathways . No ChEMBL or PubChem bioactivity records were identified for this specific compound at the time of this analysis, placing it firmly in the category of an underexplored chemical probe.

Structural Determinants That Preclude Simple Substitution of N-(6-Methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (688335-40-2) by In-Class Analogs


The benzothiazole–imidazole–thioacetamide chemotype is known to exhibit steep structure–activity relationships where even minor substituent variations on the phenyl ring attached to the imidazole N-1 position or on the benzothiazole core can profoundly alter target engagement, lipophilicity, and biological potency [1][2]. Published SAR campaigns on closely related scaffolds have demonstrated that the introduction of electron-donating groups (e.g., –OCH₃) or electron-withdrawing groups (e.g., –F) on the phenyl ring can shift antifungal MIC values from 2 µg/mL to as low as 0.125 µg/mL, and that the 6-methyl substituent on the benzothiazole influences both hydrogen-bonding capacity and molecular planarity [3]. Consequently, generic substitution—treating any phenylimidazole–thioacetamide–benzothiazole variant as interchangeable—carries a high risk of obtaining a compound with a divergent selectivity and potency profile, particularly when the unsubstituted phenyl group of 688335-40-2 serves as a reference point for further derivatization.

Quantitative Differentiation Evidence for N-(6-Methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (688335-40-2) Relative to Closest Analogs


Molecular Weight and Lipophilicity: Procurement-Level Differentiation from Substituted Phenyl Analogs

The target compound (CAS 688335-40-2) bears an unsubstituted phenyl group at the imidazole N-1 position, resulting in a molecular weight of 380.48 g/mol and a predicted AlogP of approximately 3.8–4.2 (estimated from structurally related N-(6-methylbenzo[d]thiazol-2-yl)benzamide derivatives) . In contrast, the 3-methoxyphenyl analog (ZINC02723138) carries an additional –OCH₃ group, increasing MW to 410.51 g/mol and raising the hydrogen-bond acceptor count; the 4-fluorophenyl analog (CAS 688336-87-0) substitutes –F for –H, yielding MW 398.47 g/mol and introducing an electronegative moiety; and the 3,5-dimethylphenyl analog bears two additional methyl groups, resulting in MW 408.5 g/mol with substantially increased steric bulk [1]. The unsubstituted phenyl variant occupies a distinct and minimally encumbered physicochemical space that is not replicated by its substituted congeners.

Medicinal Chemistry Physicochemical Profiling Library Design

Antifungal Potency Range: Class-Level Positioning Within Benzothiazole–Imidazole–Thioacetamide Series

Although no direct MIC data for CAS 688335-40-2 were identified, a closely related benzothiazole–amide-imidazole scaffold series evaluated against Candida albicans and Cryptococcus neoformans produced MIC values ranging from 0.125 to 8 µg/mL, with the most potent compounds (14o, 14p, 14r) achieving MICs of 0.125–2 µg/mL [1]. The unsubstituted phenylimidazole-thioacetamide motif of the target compound is structurally analogous to the 'modest inhibitor' compound 5 in that series, which displayed MICs of 8 µg/mL (C. albicans) and 2 µg/mL (C. neoformans) [1]. Substitution on the phenyl ring (e.g., halogen or methoxy) was shown to modulate activity by up to 64-fold, underscoring that the unsubstituted phenyl variant occupies a specific SAR position with predictable, moderate antifungal activity rather than maximal potency.

Antifungal Drug Discovery Candida albicans Cryptococcus neoformans

Antitubercular Target Engagement: Thioacetamide-Benzothiazole Class Evidence for Type II NADH Dehydrogenase Inhibition

Thioacetamide-substituted benzothiazole derivatives have been validated as potent inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (Ndh-2), with lead compounds C4-1 and C4-11 achieving MIC values of 4 µg/mL (13.042 µM) and 8 µg/mL (24.80 µM) respectively, and demonstrating bactericidal activity with a safety index exceeding 10 [1]. The target compound 688335-40-2 shares the critical benzothiazole–thioacetamide pharmacophore present in these validated inhibitors, but differs at the imidazole substituent position. The thioacetamide linker is essential for Ndh-2 inhibition, as demonstrated by the loss of activity upon its replacement in the published SAR series [1]. While direct MIC data for 688335-40-2 are absent, the conservation of the thioacetamide–benzothiazole core places it within the same target-engagement class, making it a candidate for Ndh-2 screening panels.

Tuberculosis Drug Discovery Type II NADH Dehydrogenase Mycobacterium tuberculosis

Phenylimidazole FabK Inhibition: Narrow-Spectrum Antimicrobial Potential of the Phenylimidazole-Thioether Motif

Phenylimidazole derivatives have been identified as potent and selective inhibitors of bacterial enoyl-ACP reductase FabK, a validated target for narrow-spectrum antibiotics. The phenylimidazole analog 296 achieved an MIC90 of 2 µg/mL against major Clostridioides difficile ribotypes, comparable to vancomycin (1 µg/mL), while demonstrating microbiome-sparing properties in a murine colitis CDI model [1][2]. The target compound 688335-40-2 contains the identical 1-phenyl-1H-imidazole-2-thioether substructure that defines the FabK inhibitor pharmacophore, but extends it with a 6-methylbenzothiazole-acetamide moiety not present in analog 296. This structural divergence offers the potential to probe the FabK binding pocket with an alternative exit vector, which may confer differential selectivity against FabK isoforms across bacterial species [2].

Antibacterial Drug Discovery FabK Inhibition Clostridioides difficile

Anticancer Screening Potential: Benzothiazole-Containing Acetamides in NCI-60 Tumor Cell Line Profiling

A structurally related compound, N-(6-methylbenzo[d]thiazol-2-yl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide (compound 1.31), demonstrated high growth inhibition against the LOX IMVI melanoma cell line in the NCI-60 human tumor cell line panel at a single 10 µM concentration, while its 6-methoxybenzothiazole counterpart (compound 1.32) exhibited lethal antitumor activity against the same melanoma line and showed broader activity across leukemia SR, NCI-H460 non-small cell lung cancer, KM12 colon cancer, and SF-295 CNS cancer cell lines [1]. The target compound 688335-40-2 shares the identical 6-methylbenzo[d]thiazol-2-yl-acetamide core with compound 1.31 but replaces the tetrazoloquinazoline-thioether moiety with a phenylimidazole-thioether group. This structural difference likely modulates cytotoxicity potency and selectivity, with the phenylimidazole moiety potentially reducing pan-cytotoxicity relative to the tetrazoloquinazoline-containing analog while retaining tumor-cell activity [1].

Anticancer Drug Discovery NCI-60 Screening Melanoma

Targeted Application Scenarios for N-(6-Methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (688335-40-2) Based on Quantitative Evidence


Antifungal SAR Reference Control for Benzothiazole–Imidazole Lead Optimization

In antifungal drug discovery programs employing the benzothiazole–amide-imidazole scaffold, 688335-40-2 can be procured as an unsubstituted phenyl reference compound to establish baseline activity against Candida albicans and Cryptococcus neoformans. Based on class-level SAR data, compounds with analogous unsubstituted phenyl-imidazole motifs exhibit MIC values of 2–8 µg/mL, providing a moderate-activity benchmark from which the impact of electron-withdrawing and electron-donating substituents (which shift potency to 0.125–2 µg/mL) can be quantitatively assessed [1].

Mycobacterium tuberculosis Ndh-2 Inhibitor Screening Probe with Thioacetamide Pharmacophore

Given the validated role of the thioacetamide–benzothiazole chemotype in inhibiting M. tuberculosis type II NADH dehydrogenase (validated lead MICs: 4–8 µg/mL), 688335-40-2 is suitable as a structurally differentiated screening probe for Ndh-2 inhibition assays. Its unsubstituted phenylimidazole moiety provides a distinct chemical vector relative to the 6-isopropyl-benzothiazole leads C4-1 and C4-11, enabling exploration of the Ndh-2 binding pocket tolerance at the imidazole-proximal region [2]. The compound's lower molecular weight (380.48 vs. >400 g/mol for optimized leads) also offers a more ligand-efficient starting point for hit expansion.

FabK-Targeted Antibacterial Screening in Microbiome-Sparing Drug Discovery

In antibacterial programs targeting enoyl-ACP reductase FabK for narrow-spectrum, microbiome-sparing therapy, 688335-40-2 can serve as a benzothiazole-extended phenylimidazole probe. Published phenylimidazole analog 296 (MIC90 = 2 µg/mL against C. difficile) validates the FabK target, and the benzothiazole-acetamide extension of 688335-40-2 may confer differential FabK isoform selectivity or improved physicochemical properties for colon-targeted delivery [3]. Procurement is indicated for MIC determination panels against C. difficile and Gram-positive comparator strains.

NCI-60 Anticancer Profiling of a Phenylimidazole-Modified Benzothiazole Acetamide

For academic or industrial anticancer screening centers, 688335-40-2 represents a phenylimidazole-thioether variant of the 6-methylbenzo[d]thiazol-2-yl-acetamide scaffold that showed high growth inhibition in the NCI-60 LOX IMVI melanoma line when bearing a tetrazoloquinazoline substituent (compound 1.31). Procuring 688335-40-2 enables side-by-side NCI-60 single-dose and five-dose profiling to determine whether the phenylimidazole modification alters the potency-selectivity profile relative to the tetrazoloquinazoline-containing analogs, potentially revealing tumor-type-specific vulnerabilities [4].

Quote Request

Request a Quote for N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.